

Physical and chemical properties of Benzoyl-1,1,1-Trifluoroacetone

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Compound of Interest

Compound Name: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

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An In-depth Technical Guide to Benzoyl-1,1,1-Trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Benzoyl-1,1,1-trifluoroacetone, also known as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. This document details its spectral characteristics, a common synthesis protocol, and its significant chemical behaviors, making it a valuable resource for professionals in chemical research and drug discovery.

Core Physical and Chemical Properties

Benzoyl-1,1,1-trifluoroacetone is a yellow, crystalline solid at room temperature.^{[1][2]} Its key physical and chemical identifiers and properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4,4,4-trifluoro-1-phenylbutane-1,3-dione[3]
Synonyms	Benzoyltrifluoroacetone, BTA, 1-Phenyl-4,4,4-trifluoro-1,3-butanedione[4][5]
CAS Number	326-06-7[6]
Molecular Formula	C ₁₀ H ₇ F ₃ O ₂ [6]
Molecular Weight	216.16 g/mol [3]
Canonical SMILES	C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)[3]
InChI Key	VVXLFFIFNVKFBD-UHFFFAOYSA-N[7]

Table 2: Physicochemical Data

Property	Value
Melting Point	38-40 °C
Boiling Point	224 °C
Density	1.113 g/cm ³ [8]
Solubility in Water	Sparingly soluble (0.24 g/L at 25°C)[8]
Solubility in Ethanol	Soluble (25 mg/mL in 95% ethanol)
Flash Point	99 °C (210.2 °F) - closed cup
Appearance	White to cream or pale yellow crystalline solid[2]

Spectroscopic Data

The structural elucidation of Benzoyl-1,1,1-trifluoroacetone is supported by various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Summary of Spectroscopic Data

Technique	Key Data Points
^1H NMR	Data available, refer to spectral databases.[9]
^{13}C NMR	Data available, refer to spectral databases.[7]
Mass Spectrometry (EI)	Key fragments (m/z): 105 (benzoyl cation), 77 (phenyl cation), 51.[5][10]
Infrared (IR) Spectroscopy	Characteristic C=O stretching vibrations for ketones.[11][12]

Experimental Protocols

Synthesis of Benzoyl-1,1,1-Trifluoroacetone via Claisen Condensation

A common method for the synthesis of β -diketones like Benzoyl-1,1,1-trifluoroacetone is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

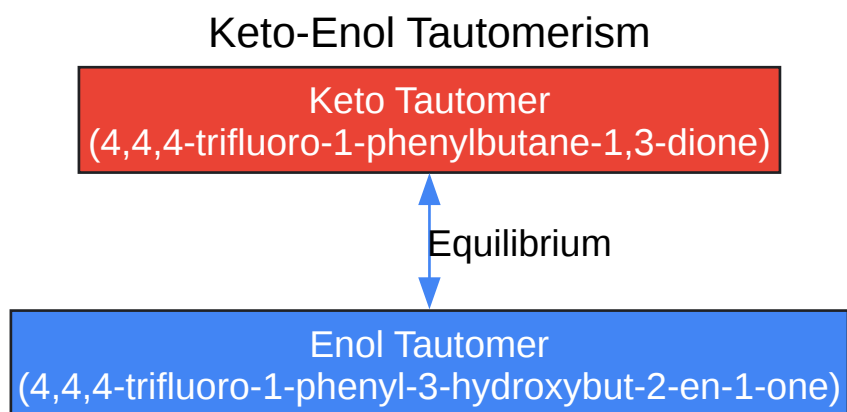
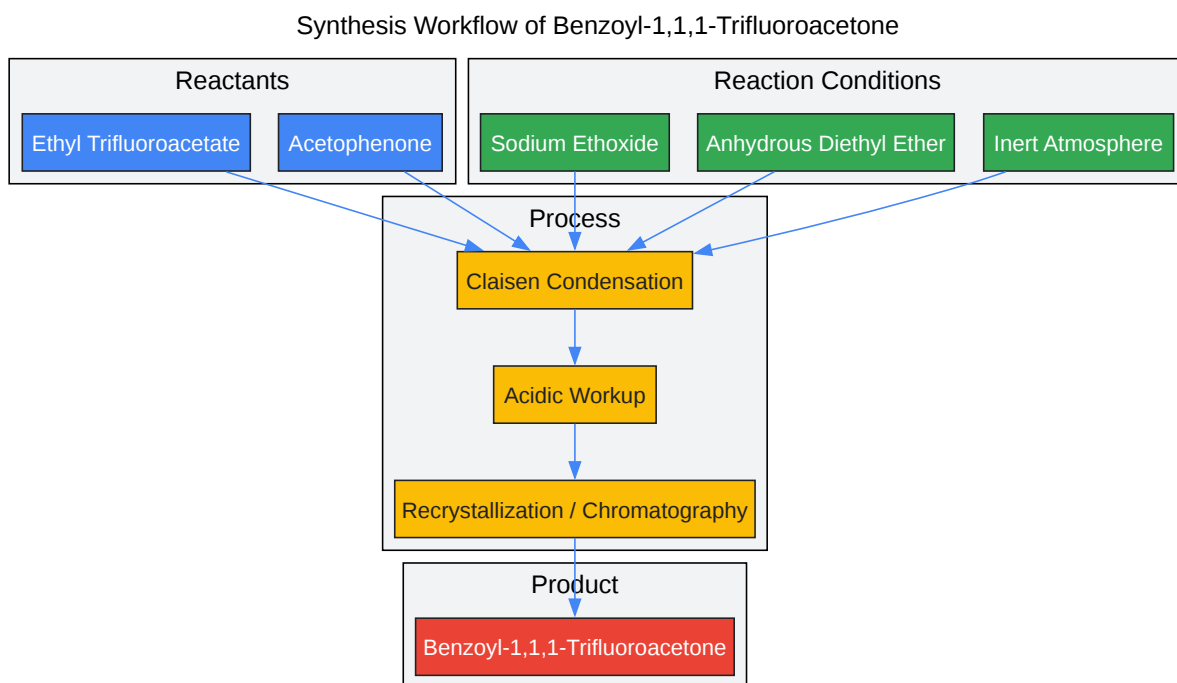
Materials:

- Ethyl trifluoroacetate
- Acetophenone
- Sodium ethoxide (or another suitable strong base)
- Anhydrous diethyl ether (or another suitable aprotic solvent)
- Hydrochloric acid (for workup)

Procedure:

- A solution of acetophenone in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

- Sodium ethoxide is added to the flask, and the mixture is stirred.
- Ethyl trifluoroacetate is added dropwise to the stirred suspension from the dropping funnel.
- After the addition is complete, the reaction mixture is typically refluxed for several hours to ensure the completion of the reaction.
- The reaction mixture is then cooled to room temperature and quenched by pouring it into a mixture of ice and hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure Benzoyl-1,1,1-trifluoroacetone.



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- To cite this document: BenchChem. [Physical and chemical properties of Benzoyl-1,1,1-Trifluoroacetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154133#physical-and-chemical-properties-of-benzoyl-1-1-1-trifluoroacetone]

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